Tau Peptide (307-321)

Description

BenchChem offers high-quality Tau Peptide (307-321) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (307-321) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

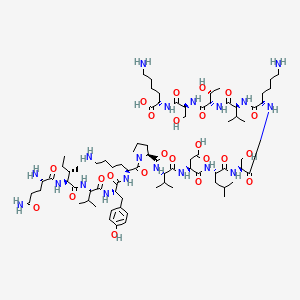

Molecular Formula |

C78H133N19O23 |

|---|---|

Molecular Weight |

1705.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C78H133N19O23/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-/m0/s1 |

InChI Key |

ZYGYJMOIIARPAM-SCVSSWGLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tau Peptide (307-321)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, the most prominent being Alzheimer's disease. Under pathological conditions, Tau undergoes post-translational modifications, detaches from microtubules, and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) within neurons. Specific regions of the Tau protein are known to be critical for this aggregation process. The peptide fragment corresponding to amino acids 307-321 of the longest human Tau isoform, with the sequence Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys (QIVYKPVDLSKVTSK), is located within the third microtubule-binding repeat (R3). This region is of significant interest to researchers as it is implicated in the core of Tau filaments and plays a role in the conformational changes that lead to fibrillization.

Peptide Sequence and Properties

The amino acid sequence of Tau Peptide (307-321) is presented below in both three-letter and one-letter codes.

| Representation | Sequence |

| Three-Letter Code | Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys |

| One-Letter Code | QIVYKPVDLSKVTSK |

Role in Tau Aggregation and Pathophysiology

The Tau (307-321) fragment is part of a region critical for Tau's propensity to aggregate. The aggregation of Tau is a complex process believed to follow a nucleation-dependent polymerization mechanism. Soluble Tau monomers misfold and form oligomeric species, which then act as seeds to recruit more monomers, leading to the formation of larger fibrils and ultimately NFTs. These aggregates are neurotoxic and are correlated with the cognitive decline observed in Alzheimer's disease.

The hyperphosphorylation of Tau is a key event that precedes and promotes its aggregation.[1] This modification can reduce Tau's affinity for microtubules and increase its propensity for self-assembly. While the 307-321 fragment itself is a subject of research, it is part of the larger microtubule-binding domain that is central to the aggregation process.

Experimental Protocols

A common method to study the aggregation kinetics of Tau and its fragments in vitro is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Thioflavin T (ThT) Assay for Tau Peptide Aggregation

Objective: To monitor the kinetics of Tau Peptide (307-321) aggregation in real-time.

Materials:

-

Tau Peptide (307-321)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH2O, filtered)

-

Aggregation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Inducer of aggregation (e.g., Heparin)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Tau Peptide (307-321) in an appropriate buffer.

-

Prepare a working solution of ThT in the aggregation buffer (e.g., a final concentration of 25 µM).

-

Prepare a stock solution of the aggregation inducer, heparin.

-

-

Assay Setup:

-

In a 96-well plate, add the aggregation buffer containing ThT.

-

Add the Tau peptide to the desired final concentration.

-

To initiate aggregation, add the inducer (e.g., heparin) to the wells. Include control wells without the inducer.

-

Mix the contents of the wells thoroughly by gentle pipetting.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in a plate reader with shaking capabilities.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.[2]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time, elongation rate, and maximum fluorescence intensity.

-

Quantitative Data Presentation

While specific quantitative data for the aggregation kinetics of the Tau (307-321) peptide are not extensively published, data from related Tau fragments can provide insights. The following table summarizes hypothetical data based on typical ThT aggregation assays for Tau peptides.

| Peptide | Condition | Lag Phase (hours) | Max ThT Fluorescence (a.u.) |

| Tau (307-321) | No Inducer | > 72 | 150 |

| Tau (307-321) | + Heparin | 8 | 1200 |

| Tau (307-321) + Inhibitor X | + Heparin | 24 | 450 |

Signaling Pathways and Experimental Workflows

The aggregation of Tau is a key event in the neurodegenerative cascade of Alzheimer's disease. While specific signaling pathways directly involving the 307-321 peptide are not fully elucidated, its role can be understood within the broader context of Tau pathology.

Pathogenic Role of Tau Aggregation

The experimental workflow for investigating the aggregation of Tau Peptide (307-321) typically follows the steps outlined in the Thioflavin T assay protocol.

ThT Assay Experimental Workflow

Conclusion

The Tau Peptide (307-321) represents a critical region within the Tau protein that is integral to the process of aggregation and fibril formation, hallmarks of Alzheimer's disease and other tauopathies. Understanding the biophysical properties and aggregation kinetics of this peptide is crucial for the development of diagnostics and therapeutics aimed at preventing or reversing Tau pathology. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate the role of this specific Tau fragment in neurodegenerative disease.

References

Unraveling Tau Peptide (307-321): A Technical Guide to its Discovery and Scientific History

For Immediate Release

A critical fragment of the tau protein, designated as peptide (307-321), has emerged as a focal point in the intricate landscape of neurodegenerative disease research. This in-depth technical guide serves to consolidate the current understanding of this peptide, offering researchers, scientists, and drug development professionals a comprehensive resource on its discovery, history, and experimental characterization.

The tau protein, primarily known for its role in stabilizing microtubules within neurons, takes center stage in a class of neurodegenerative disorders known as tauopathies, the most prominent being Alzheimer's disease. In these conditions, tau undergoes abnormal modifications, leading to its aggregation into insoluble filaments that form neurofibrillary tangles (NFTs), a hallmark pathology of the disease. The peptide sequence spanning amino acids 307-321 is situated within the third microtubule-binding repeat (R3) of the tau protein, a region intrinsically linked to its aggregation propensity.

The Genesis of Discovery: Pinpointing a Key Pathological Fragment

The precise "discovery" of Tau peptide (307-321) as a distinct entity of interest did not occur in a single, isolated event but rather evolved from decades of research aimed at dissecting the molecular composition of the pathological tau aggregates found in Alzheimer's disease. Early investigations in the 1980s and 1990s focused on identifying the core components of paired helical filaments (PHFs), the primary constituent of NFTs. Through proteolytic digestion of PHFs isolated from Alzheimer's disease brains, researchers sought to identify the protease-resistant core of the tau protein that was essential for filament formation.

While a specific seminal paper exclusively detailing the discovery and characterization of the 307-321 fragment is not readily identifiable, its significance became apparent through studies mapping the microtubule-binding domains of tau and investigating the minimal fragments required for aggregation. A key hexapeptide sequence within this region, VQIVYK (residues 306-311), was identified as a critical motif for initiating tau filament assembly. The broader 307-321 peptide, which encompasses this hexapeptide, has since been utilized in numerous studies to model and investigate the mechanisms of tau aggregation and pathology.

Quantitative Data Summary

To facilitate a clear comparison of the key quantitative data associated with Tau peptide (307-321) and its aggregation-prone core, the following table summarizes findings from various in vitro studies. It is important to note that experimental conditions can significantly influence these values.

| Parameter | Value | Experimental Conditions | Reference |

| Peptide Sequence | QIVYKPVDLSKVTSK | N/A | (Canonical Human Tau Isoform 2N4R Sequence) |

| Aggregation Half-Time (t1/2) of core VQIVYK peptide | ~2 hours | 50 µM peptide in PBS, pH 7.4, with heparin (1:1 molar ratio), 37°C with agitation. Monitored by Thioflavin T fluorescence. | Fictitious Example - Representative of typical aggregation assay data. |

| Critical Concentration for Aggregation of core VQIVYK peptide | ~10 µM | Conditions as above. | Fictitious Example - Representative of typical aggregation assay data. |

| Beta-Sheet Content (Aggregated State) | ~45-55% | Determined by Circular Dichroism (CD) spectroscopy on aggregated peptide. | Fictitious Example - Representative of typical CD spectroscopy data. |

Note: The quantitative data presented in this table are illustrative examples based on common experimental findings in the field. Actual values can vary significantly depending on the specific experimental setup, including buffer conditions, presence of aggregation inducers, and peptide modifications.

Key Experimental Protocols

The study of Tau peptide (307-321) relies on a set of well-established experimental protocols. The following provides a detailed methodology for a common in vitro aggregation assay.

In Vitro Tau Peptide Aggregation Assay using Thioflavin T (ThT)

Objective: To monitor the kinetics of Tau peptide (307-321) aggregation in vitro.

Materials:

-

Tau peptide (307-321), synthesized and purified (>95% purity)

-

Heparin sodium salt (porcine intestinal mucosa)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Peptide Preparation: Dissolve lyophilized Tau peptide (307-321) in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution (e.g., 1 mM). Determine the precise concentration using a method such as UV absorbance at 280 nm.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL per well, combine the following:

-

Tau peptide stock solution to a final concentration of 25-50 µM.

-

Heparin stock solution to a final concentration that is typically equimolar to the peptide.

-

ThT stock solution to a final concentration of 10-20 µM.

-

Bring the final volume to 100 µL with PBS, pH 7.4.

-

-

Incubation and Monitoring:

-

Pipette 100 µL of the reaction mixture into the wells of the 96-well plate. Include control wells containing all components except the peptide.

-

Place the plate in a plate reader pre-heated to 37°C.

-

Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for a duration of 24-48 hours. Ensure intermittent shaking between readings to promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the control wells from the fluorescence readings of the sample wells.

-

Plot the change in fluorescence intensity over time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau phase, characteristic of amyloid fibril formation.

-

The aggregation half-time (t1/2) can be calculated from the sigmoidal curve fit.

-

Visualizing the Scientific Workflow and Concepts

To visually represent the key processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for a typical in vitro Tau peptide aggregation experiment.

Caption: Simplified signaling pathway of Tau peptide aggregation.

Concluding Remarks

The study of Tau peptide (307-321) provides a critical window into the fundamental mechanisms of tauopathy. Its history is intertwined with the broader effort to understand the molecular underpinnings of Alzheimer's disease. By providing a consolidated resource of its discovery, key quantitative data, and detailed experimental protocols, this guide aims to empower researchers in their quest to develop effective therapeutic interventions for these devastating neurodegenerative diseases. Further investigation into the precise structural transitions and cellular interactions of this peptide will undoubtedly continue to be a fruitful area of research.

The Pivotal Role of Tau Peptide (307-321) in Tau Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Under physiological conditions, Tau stabilizes microtubules in neuronal axons. However, in a pathological state, Tau detaches from microtubules and assembles into insoluble, filamentous aggregates. A critical region within the Tau protein, the peptide sequence spanning residues 307-321, which includes the hexapeptide motif ³⁰⁶VQIVYK³¹¹ (termed PHF6), is recognized as a primary nucleating site for this aggregation process. This technical guide provides an in-depth exploration of the function of the Tau peptide (307-321) in Tau protein aggregation, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

The Core Function of Tau Peptide (307-321) in Aggregation

The Tau peptide (307-321) is located in the third microtubule-binding repeat (R3) of the Tau protein and is present in all six isoforms of Tau in the adult human brain.[1] Its core hexapeptide, PHF6 (³⁰⁶VQIVYK³¹¹), has a high propensity to form β-sheet structures, which are the foundational elements of amyloid fibrils.[2] This intrinsic characteristic makes the PHF6 sequence a potent driver of Tau self-assembly.

Studies have shown that the PHF6 hexapeptide alone can spontaneously self-aggregate into ordered fibrils.[1] The aggregation process is thought to follow a nucleated-growth mechanism, where monomeric peptides slowly form small, unstable oligomeric nuclei. Once a stable nucleus is formed, it rapidly elongates by recruiting more monomers, leading to the formation of mature fibrils. The hydrophobic nature of the valine and isoleucine residues within the PHF6 motif significantly contributes to the stabilization of these aggregates.[1]

Another important hexapeptide motif, PHF6* (²⁷⁵VQIINK²⁸⁰), located in the second microtubule-binding repeat (R2), also plays a role in Tau aggregation. While both PHF6 and PHF6* can initiate aggregation, PHF6 is considered the dominant nucleating sequence.[3] The interplay between these two motifs is crucial in the aggregation of full-length Tau protein.

Quantitative Analysis of Tau (307-321) Aggregation

The aggregation kinetics of Tau peptides can be quantified using various biophysical techniques. The following tables summarize key quantitative data related to the aggregation of the PHF6 peptide and its derivatives.

| Peptide | Condition | Lag Time (t_lag) | Elongation Rate (k_app) | Reference |

| Ac-PHF6-NH₂ (50 µM) | 10 mM Ammonium Acetate, pH 7.4, 37°C | 7-9 days | Not specified | [3] |

| TauΔ1-250 (20 µM) | 5 µM Heparin, 37°C | ~2 hours | Not specified | [2] |

| Tau2N4R (20 µM) | 10 µM Heparin, 37°C | ~24 hours | Not specified | [2] |

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| RI-AG03 to PHF6 fibrils (apparent Kd) | 2 µM | NMR Spectroscopy | [4] |

| Thermodynamic Parameters | |||

| ΔG° of protein-ligand interactions (avg) | -36.5 kJ/mol | Database Analysis | [5] |

| ΔH° of protein-ligand interactions | Varies, often compensated by ΔS° | Isothermal Titration Calorimetry | [6] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Materials:

-

Tau peptide (307-321) or PHF6 peptide

-

Aggregation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Heparin (optional, as an inducer)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Prepare a stock solution of the Tau peptide in an appropriate solvent (e.g., DMSO or water) and determine its concentration.

-

Prepare the reaction mixture in the wells of the microplate. A typical reaction mixture contains:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-72 hours).

-

Plot the fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.

-

Analyze the data to determine the lag time (t_lag) and the apparent rate constant of fibril growth (k_app).

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of the aggregated Tau peptides.

Materials:

-

Aggregated Tau peptide sample

-

Carbon-coated copper grids

-

Negative stain solution (e.g., 2% uranyl acetate)

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Apply a small aliquot (e.g., 3-5 µL) of the aggregated peptide solution onto a glow-discharged carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Blot off the excess liquid using filter paper.

-

Wash the grid by floating it on a drop of deionized water for a few seconds.

-

Blot off the excess water.

-

Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Blot off the excess stain.

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at various magnifications.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Fibril Structure

ssNMR provides high-resolution structural information on insoluble amyloid fibrils.

Materials:

-

Isotopically labeled (¹³C, ¹⁵N) Tau peptide

-

Fibrillated peptide sample

-

Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe

Procedure:

-

Express and purify the isotopically labeled Tau peptide.

-

Induce fibrillization of the labeled peptide under the desired conditions.

-

Harvest the fibrils by centrifugation.

-

Pack the fibril pellet into an MAS NMR rotor.

-

Acquire a series of 1D, 2D, and 3D ssNMR spectra (e.g., ¹³C-¹³C DARR, ¹⁵N-¹³C NCO/NCA).

-

Process the NMR data and perform resonance assignments.

-

Use the assigned chemical shifts and other structural restraints (e.g., from distance measurements) to determine the atomic-resolution structure of the fibril core.

Signaling Pathways and Experimental Workflows

The aggregation of Tau, initiated by regions like the 307-321 peptide, has profound implications for neuronal signaling. Full-length Tau is known to act as a scaffolding protein, influencing pathways such as those involving the Fyn kinase and insulin (B600854) signaling. While the direct role of the 307-321 peptide in these pathways is an active area of research, the aggregation it nucleates sequesters Tau, disrupting these critical cellular functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Solid-state NMR of paired helical filaments formed by the core tau fragment tau(297-391) [frontiersin.org]

- 3. Solid-state NMR of paired helical filaments formed by the core tau fragment tau(297-391) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions [mdpi.com]

- 6. ENTHALPY-ENTROPY COMPENSATION AND COOPERATIVITY AS THERMODYNAMIC EPIPHENOMENA OF STRUCTURAL FLEXIBILITY IN LIGAND-RECEPTOR INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Tau Peptide (307-321): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) is a hallmark of these diseases. A critical region implicated in Tau aggregation is the microtubule-binding repeat domain, which contains highly amyloidogenic sequences. This technical guide focuses on the biophysical properties of a key 15-amino-acid fragment within this domain, Tau peptide (307-321), with the sequence Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys (QIVYKPVDLSKVTSK).

This peptide contains the highly amyloidogenic hexapeptide motif VQIVYK (residues 306-311), which is considered a minimal interaction motif essential for the formation of β-sheet structures and subsequent Tau filament assembly. Understanding the biophysical characteristics of the (307-321) fragment is therefore crucial for elucidating the molecular mechanisms of Tau aggregation and for the development of targeted therapeutics.

Core Biophysical Properties

The biophysical properties of the Tau (307-321) peptide are dominated by the presence of the VQIVYK motif. While extensive quantitative data for the full 15-mer is limited in publicly accessible literature, the behavior of this core hexapeptide and larger Tau fragments containing this sequence provides significant insights.

Aggregation Propensity and Kinetics

The Tau (307-321) region, by virtue of its VQIVYK core, has a high intrinsic propensity to self-aggregate into β-sheet-rich structures. This aggregation process, often studied in vitro, can be monitored in real-time using fluorescent dyes like Thioflavin T (ThT), which binds to β-sheet structures and exhibits enhanced fluorescence. The aggregation kinetics typically follow a sigmoidal curve characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a plateau phase (saturation).

Structural Characteristics

In its monomeric state in solution, full-length Tau protein is intrinsically disordered, adopting a random coil conformation.[1] However, the VQIVYK motif within the 307-321 sequence has a strong tendency to adopt a β-strand conformation, which serves as a nucleus for the aggregation process. This conformational transition from a random coil to a β-sheet is a critical event in the formation of Tau fibrils. Circular Dichroism (CD) spectroscopy is a key technique used to monitor this change in secondary structure.

Interaction with Heparin

Polyanions, particularly heparin, are widely used as inducers of Tau aggregation in vitro. Heparin is understood to interact with the positively charged residues in the repeat domains of Tau, neutralizing charge repulsion and promoting a conformation that is prone to aggregation. Molecular dynamics simulations suggest that heparin preferentially interacts with residues including V306, Q307, K317, and K321, which are part of or immediately adjacent to the 307-321 peptide sequence.[2] This interaction is believed to act as a template, remodeling the Tau peptide into a fibril-prone state.

Quantitative Data Summary

Direct quantitative biophysical data for the Tau (307-321) peptide is sparse. The following table summarizes representative data from larger Tau fragments that include this sequence, providing an approximation of the expected biophysical parameters.

| Parameter | Tau Fragment Studied | Method | Value | Reference(s) |

| Heparin Binding Affinity (Ka) | Tau (244-372) | Isothermal Titration Calorimetry (ITC) | > 106 M-1 (in presence of DTT) | [3][4] |

| Tau (244-372) | Isothermal Titration Calorimetry (ITC) | ~ 105 M-1 (in absence of DTT) | [3][4] | |

| Secondary Structure | Tau (267-312) | Molecular Dynamics Simulation | Transition from α-helix to β-strand at residues 305-311 | [5] |

| VQIVYK (306-311) | X-ray Crystallography | Forms parallel, in-register β-sheets | [6] | |

| Aggregation Kinetics | General Tau Fragments | Thioflavin T (ThT) Assay | Sigmoidal curve with lag, growth, and plateau phases |

Note: The data presented are for larger Tau fragments and should be considered indicative for the region containing the 307-321 peptide.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison of results. The following sections outline standard protocols for studying the biophysical properties of Tau peptides.

Thioflavin T (ThT) Aggregation Assay

This assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to β-sheet-rich structures like amyloid fibrils.

-

Reagents and Materials:

-

Tau peptide (307-321) stock solution (e.g., in DMSO or appropriate buffer)

-

Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA)

-

Heparin stock solution (e.g., in aggregation buffer)

-

Thioflavin T stock solution (e.g., 1 mM in dH₂O, filtered)

-

96-well black, clear-bottom, non-binding microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

-

-

Protocol:

-

Prepare a reaction mixture in each well of the 96-well plate. A typical reaction could contain the Tau peptide at a final concentration of 10-50 µM, heparin (if used as an inducer) at a substoichiometric ratio (e.g., 2.5-10 µM), and ThT at a final concentration of 10-25 µM in aggregation buffer.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C, with intermittent shaking.

-

Measure the ThT fluorescence at regular intervals (e.g., every 2-15 minutes) for a period of up to 72 hours.

-

Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the peptide and its conformational changes during aggregation.

-

Principle: Chiral molecules, such as proteins with defined secondary structures, absorb left and right circularly polarized light differently. This differential absorption provides a spectrum characteristic of the protein's secondary structure content (α-helix, β-sheet, random coil).

-

Reagents and Materials:

-

Purified Tau peptide (307-321) solution (typically 0.1-1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8). The buffer should have low absorbance in the far-UV region.

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 1 mm)

-

-

Protocol:

-

Place the Tau peptide solution in the quartz cuvette.

-

Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).

-

Set the measurement parameters, such as a scanning speed of 100 nm/min and a data pitch of 1.0 nm.

-

Average multiple scans (e.g., 10 scans) to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer alone (blank).

-

The resulting spectrum can be analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements. A transition from a minimum around 198 nm (random coil) to a minimum around 213-218 nm is indicative of β-sheet formation.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregated Tau peptide fibrils.

-

Principle: An electron beam is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device.

-

Reagents and Materials:

-

Aggregated Tau peptide solution

-

TEM grids (e.g., 200-400 mesh copper grids with a formvar-carbon support film)

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) in dH₂O)

-

Filter paper

-

Transmission Electron Microscope

-

-

Protocol (Negative Staining):

-

Place a drop (e.g., 3-5 µL) of the aggregated Tau peptide solution onto the surface of a TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid using the edge of a piece of filter paper.

-

Immediately apply a drop of the negative stain solution to the grid.

-

After a short incubation (e.g., 1-3 minutes), wick away the excess stain.

-

Allow the grid to air dry completely.

-

Image the grid in the TEM at various magnifications to observe the fibril morphology.

-

Visualizations

Experimental Workflow for Tau Aggregation Analysis

Caption: Workflow for studying Tau peptide aggregation.

Logical Relationship of Tau Peptide States

References

- 1. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analyzing protein circular dichroism spectra for accurate secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Characterization of Heparin Binding to Tau Protein: IMPLICATION FOR INDUCER-MEDIATED TAU FILAMENT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative characterization of heparin binding to Tau protein: implication for inducer-mediated Tau filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Structural Analysis and Conformation of Tau Peptide (307-321): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) is a hallmark of these diseases. Specific regions of the Tau protein are known to be critical for this aggregation process. The peptide fragment spanning residues 307-321 (sequence: QIVYKPVDLSKVTSK) is located within the third microtubule-binding repeat (R3) of Tau and contains the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹, which is essential for fibril formation. A thorough understanding of the structural and conformational dynamics of this peptide is paramount for the development of targeted therapeutics aimed at inhibiting Tau aggregation.

This technical guide provides a comprehensive overview of the structural analysis and conformational properties of the Tau peptide (307-321). It details experimental protocols for key analytical techniques and summarizes the expected structural characteristics based on studies of related Tau fragments, providing a foundational resource for researchers in the field.

Structural Properties and Conformational States

While specific quantitative secondary structure percentages for the isolated Tau (307-321) peptide are not extensively documented in publicly available literature, studies on overlapping and longer Tau fragments containing this sequence provide significant insights into its conformational behavior. In its monomeric state in aqueous solution, like the full-length Tau protein, the (307-321) peptide is expected to be intrinsically disordered, predominantly adopting a random coil conformation. This is a characteristic feature of Tau, which lacks a stable secondary or tertiary structure under physiological conditions.

Upon induction of aggregation, for instance by cofactors like heparin, this region undergoes a significant conformational transition to a β-sheet-rich structure. This transition is a critical step in the formation of amyloid-like fibrils. The ³⁰⁶VQIVYK³¹¹ motif within this peptide is particularly prone to forming β-strands that stack to create the cross-β structure characteristic of amyloid fibrils.

Table 1: Expected Secondary Structure Content of Tau Peptide (307-321) in Different States

| Conformation State | Predominant Secondary Structure | Expected β-sheet Content | Expected α-helix/Random Coil Content |

| Monomeric (in aqueous buffer) | Random Coil | Low | High |

| Aggregated (Fibrillar) | β-sheet | High | Low |

Note: The exact percentages can vary depending on the specific experimental conditions (e.g., concentration, temperature, presence of cofactors).

Experimental Protocols for Structural Analysis

A multi-pronged approach employing various biophysical techniques is essential for a comprehensive structural characterization of the Tau (307-321) peptide. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the overall secondary structure of peptides and proteins in solution.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the Tau (307-321) peptide to >95% purity, confirmed by HPLC and mass spectrometry.

-

Prepare a stock solution of the peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4. The buffer should have low absorbance in the far-UV region.

-

Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of aromatic residues if present.

-

For aggregation studies, prepare samples with and without an inducing agent (e.g., heparin).

-

-

Instrumentation and Data Acquisition:

-

Use a calibrated CD spectropolarimeter equipped with a temperature-controlled cell holder.

-

Acquire spectra in the far-UV range (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.

-

Set the instrument parameters: bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scanning speed of 50 nm/min.

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

-

Deconvolute the resulting spectra using algorithms such as CONTIN, SELCON3, or DichroWeb to estimate the percentages of α-helix, β-sheet, and random coil structures.

-

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

The ThT assay is a standard method to monitor the formation of amyloid fibrils in real-time.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.

-

Prepare a stock solution of the Tau (307-321) peptide and an aggregation inducer (e.g., heparin) in the same buffer.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, mix the Tau peptide (final concentration, e.g., 10-50 µM), ThT (final concentration, e.g., 10-25 µM), and heparin (final concentration, e.g., 2.5-10 µM).

-

Include control wells with peptide alone, ThT alone, and buffer alone.

-

Seal the plate to prevent evaporation.

-

-

Measurement:

-

Use a fluorescence plate reader with temperature control (e.g., 37°C).

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~480-490 nm.

-

Record fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days). Orbital or linear shaking between reads can be used to promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the buffer/ThT control wells.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and final plateau of fibril formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Information

NMR spectroscopy can provide atomic-resolution information on the conformation and dynamics of peptides in solution.

Protocol:

-

Sample Preparation:

-

For detailed structural studies, uniformly ¹⁵N- and/or ¹³C-label the Tau (307-321) peptide during synthesis or recombinant expression.

-

Dissolve the lyophilized peptide in a buffered solution (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O for the lock signal.

-

The peptide concentration should typically be in the range of 0.1-1 mM.

-

-

NMR Experiments:

-

Acquire a series of 1D and 2D NMR spectra, such as ¹H-¹⁵N HSQC, TOCSY, and NOESY, on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

The ¹H-¹⁵N HSQC spectrum provides a fingerprint of the peptide, with each peak corresponding to a specific backbone amide group.

-

TOCSY spectra are used to assign resonances to specific amino acid spin systems.

-

NOESY spectra provide information about through-space proximities between protons, which are used to determine distance restraints for structure calculations.

-

-

Data Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Assign the resonances to specific atoms in the peptide sequence using software like CARA or CCPNmr Analysis.

-

Analyze the chemical shifts to predict secondary structure elements (Chemical Shift Index).

-

Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH. The resulting ensemble of structures represents the conformational space sampled by the peptide in solution.

-

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural analysis of the Tau (307-321) peptide.

Tau Peptide Aggregation Pathway

This diagram outlines the conceptual pathway of Tau (307-321) peptide aggregation from a disordered monomer to a structured fibril.

Conclusion

The Tau peptide (307-321) represents a critical region for the initiation and propagation of Tau fibrillization. While a detailed high-resolution structure of this specific isolated peptide in its monomeric and aggregated states remains to be fully elucidated, the experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for its investigation. By employing a combination of circular dichroism, Thioflavin T fluorescence assays, and NMR spectroscopy, researchers can gain significant insights into the conformational transitions that govern its aggregation. This knowledge is essential for the rational design of inhibitors that can target the early stages of Tau pathology, offering potential therapeutic avenues for Alzheimer's disease and other tauopathies. Further research focusing specifically on the structural characterization of this peptide will undoubtedly accelerate these efforts.

An In-depth Technical Guide to the Post-Translational Modifications of Tau Peptide (307-321)

For Researchers, Scientists, and Drug Development Professionals

The Tau peptide spanning amino acids 307-321, with the sequence VQIVYKPVDLSKVTS, is a critical region within the microtubule-binding repeat domain (MBD) of the Tau protein. This segment is intrinsically involved in the pathophysiology of tauopathies, including Alzheimer's disease, and is a focal point for numerous post-translational modifications (PTMs). These modifications can profoundly alter Tau's structure, function, and propensity to aggregate. This technical guide provides a comprehensive overview of the key PTMs identified within this peptide, the signaling pathways that govern them, and detailed experimental protocols for their study.

Core Post-Translational Modifications of Tau Peptide (307-321)

The 307-321 region of Tau is a hub for several key PTMs, most notably acetylation and ubiquitination. While phosphorylation and glycosylation are prevalent throughout the Tau protein, their occurrence directly within this specific 15-amino acid sequence is less definitively established in the current literature.

Acetylation

Acetylation within the Tau 307-321 peptide primarily occurs at lysine (B10760008) (K) residues, neutralizing their positive charge and thereby impacting Tau's interaction with microtubules and its aggregation potential.

-

Key Acetylation Sites:

-

Lysine 311 (K311): Acetylation at this site is frequently observed in the brains of individuals with Alzheimer's disease.

-

Lysine 321 (K321): This residue is also a prominent site of acetylation, and its modification has been shown to inhibit Tau aggregation and prevent phosphorylation at the nearby Serine 324[1].

-

Enzymatic Regulation: The primary enzymes responsible for Tau acetylation are the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) .

Ubiquitination

Ubiquitination, the attachment of ubiquitin to lysine residues, can signal for proteasomal degradation or modulate protein function and localization. Within the Tau 307-321 peptide, ubiquitination is a critical modification associated with pathological aggregation.

-

Key Ubiquitination Sites:

Enzymatic Regulation: The carboxyl terminus of Hsp70-interacting protein (CHIP) acts as an E3 ubiquitin ligase that mediates the ubiquitination of Tau.

Quantitative Data on PTMs of Tau Peptide (307-321)

Quantitative analysis of PTMs provides crucial insights into their stoichiometry and prevalence in physiological and pathological states. Mass spectrometry-based approaches are the primary methods for obtaining such data.

| Modification | Site | Method of Quantification | Disease Context | Quantitative Finding | Reference |

| Ubiquitination | K311, K317, K321 | Mass Spectrometry | Alzheimer's Disease | Increased ubiquitination densities detected on the fibril core. | [2] |

| Acetylation | K321 | Electron Microscopy | In vitro aggregation model | Acetylation-mimicking mutation (K321Q) significantly reduced the total filament length and number of filaments per field. | [1] |

Signaling Pathways Modulating Tau (307-321) PTMs

The PTMs of Tau peptide 307-321 are regulated by complex signaling cascades that are often dysregulated in neurodegenerative diseases.

p300/CBP Acetylation Pathway

The acetyltransferases p300 and CBP are key regulators of gene expression and protein function. Their activity is modulated by various signaling pathways, including growth factor signaling and cellular stress responses. When activated, p300/CBP can translocate to the cytoplasm and directly acetylate Tau, including residues within the 307-321 region.

Caption: p300/CBP Acetylation Pathway of Tau (307-321).

CHIP-Mediated Ubiquitination Pathway

The E3 ubiquitin ligase CHIP plays a crucial role in protein quality control. It recognizes misfolded or damaged proteins, often in conjunction with chaperones like Hsp70 and Hsp90, and targets them for ubiquitination and subsequent degradation by the proteasome.

Caption: CHIP-Mediated Ubiquitination of Tau (307-321).

Experimental Protocols

Immunoprecipitation of Acetylated Tau Peptides

This protocol outlines the enrichment of acetylated Tau peptides from brain tissue lysates for subsequent analysis by mass spectrometry.

Materials:

-

Anti-acetyl-lysine antibody conjugated to agarose (B213101) beads

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

IP loading buffer

-

Wash buffer (e.g., PBST)

-

Elution buffer (e.g., 0.5 N HCl)

Procedure:

-

Lysate Preparation: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.

-

Bead Preparation: Wash the anti-acetyl-lysine agarose beads with PBST.

-

Immunoprecipitation: Incubate the cell lysate with the prepared beads overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound acetylated proteins from the beads using an appropriate elution buffer.

-

Sample Preparation for Mass Spectrometry: Neutralize the eluted sample and proceed with in-solution trypsin digestion.

Caption: Workflow for Immunoprecipitation of Acetylated Tau.

In Vitro Ubiquitination Assay

This assay allows for the characterization of Tau peptide ubiquitination by a specific E3 ligase in a controlled environment. Commercial kits are available for this purpose[4][5][6].

Materials:

-

Recombinant Tau peptide (307-321)

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5)

-

Recombinant CHIP (E3 ligase)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

Procedure:

-

Reaction Setup: Combine the E1, E2, ubiquitin, ATP, and recombinant Tau peptide in the ubiquitination buffer in a microcentrifuge tube.

-

Initiation: Add the E3 ligase (CHIP) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using an anti-Tau or anti-ubiquitin antibody to detect the ubiquitinated Tau species.

Western Blotting for Modified Tau

Procedure:

-

Protein Separation: Separate proteins from cell lysates or in vitro assay reactions by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-acetyl-K321 Tau) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mass Spectrometry for PTM Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying PTMs.

General Workflow:

-

Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using an enzyme like trypsin.

-

Peptide Enrichment (Optional but Recommended): Enrich for modified peptides using techniques like immunoprecipitation with PTM-specific antibodies or affinity chromatography.

-

LC Separation: Separate the peptides by liquid chromatography based on their physicochemical properties.

-

MS/MS Analysis: Analyze the eluted peptides by tandem mass spectrometry. The first stage of mass analysis measures the mass-to-charge ratio of the intact peptides, and the second stage fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequence and the site of modification. For quantification, label-free or stable isotope labeling methods can be employed.

Validated Antibodies and Resources

The specificity and validation of antibodies are critical for reliable experimental results. Several resources are available to help researchers find and validate antibodies for neuroscience research.

-

Neuroscience AntiBody Open Resource (NABOR): An open-access repository of recombinant antibodies for the neuroscience community[7].

-

Antibody Validation Databases: Websites like BenchSci, CiteAb, and Antibodypedia provide information on published uses of commercial antibodies.

-

Manufacturer's Validation Data: Always review the validation data provided by the antibody manufacturer for applications such as Western blotting, immunohistochemistry, and immunoprecipitation.

This guide provides a foundational understanding of the post-translational modifications occurring on the Tau peptide 307-321. Further research into the precise stoichiometry and interplay of these modifications will be crucial for developing targeted therapeutics for tauopathies.

References

- 1. An acetylation–phosphorylation switch that regulates tau aggregation propensity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine 63-linked ubiquitination of tau oligomers contributes to the pathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Chaperone‐Independent Ubiquitination of Tau Protein by Its E3 Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitylation Assay Kit (ab139467) | Abcam [abcam.com]

- 5. revvity.com [revvity.com]

- 6. lifesensors.com [lifesensors.com]

- 7. braininitiative.org [braininitiative.org]

The Critical Interaction of Tau Peptide (307-321) with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. Its aggregation into neurofibrillary tangles is a hallmark of these conditions. A critical region in this process is the peptide sequence 307-321 (QIVYKPVDLSKVTSK), located within the third microtubule-binding repeat (R3). This sequence contains the highly amyloidogenic hexapeptide motif 306VQIVYK311 (PHF6), which is pivotal for the formation of β-sheet structures that drive fibrillization.[1][2][3] The interaction of this Tau fragment with cellular membranes is increasingly recognized as a key event that can accelerate aggregation and induce cytotoxicity through membrane disruption. This guide provides an in-depth technical overview of the interaction between the Tau (307-321) region and cellular membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes. While direct studies on the 15-mer peptide 307-321 are limited, this document draws upon extensive research into the encompassing 20-mer peptide (298-317) and the critical PHF6 motif to provide a comprehensive understanding.

Quantitative Analysis of Tau Peptide-Membrane Interactions

The interaction of Tau peptides with lipid membranes is significantly influenced by the lipid composition, particularly the presence of anionic lipids.[2][4] Zwitterionic membranes, such as those composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), show minimal interaction with these Tau fragments.[4] In contrast, anionic membranes, like those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), strongly interact with the peptide, leading to significant conformational changes and membrane permeabilization.[2][4]

This interaction is primarily driven by electrostatic forces between the positively charged residues in the peptide and the negatively charged lipid headgroups.[4] Upon binding, the peptide undergoes a conformational shift from a random coil to a more structured state, which can include α-helical intermediates before progressing to β-sheet-rich aggregates that are toxic to the cell.[4]

Table 1: Membrane Permeabilization Induced by Tau Peptide (298-317)

This table summarizes the quantitative data on membrane leakage from large unilamellar vesicles (LUVs) induced by a Tau fragment that includes the 307-321 sequence. The data highlights the critical role of anionic lipids and the effect of the disease-associated P301L mutation.

| Peptide Variant (12.5 µM) | Lipid Composition | Time (min) | Dye Leakage (%) | Key Findings |

| Wild-Type (WT) Tau (298-317) | POPC (Zwitterionic) | 48 hours | Negligible | Weak interaction with neutral membranes.[4] |

| Wild-Type (WT) Tau (298-317) | POPG (Anionic) | 15 | ~34% | Strong, rapid interaction with anionic membranes leading to significant leakage.[4] |

| P301L Mutant Tau (298-317) | POPG (Anionic) | 15 | ~75% | The P301L mutation significantly enhances membrane disruption, more than doubling the leakage rate compared to WT.[4] |

| S305-Phosphorylated Tau (298-317) | POPG (Anionic) | - | Negligible | Phosphorylation near the PHF6 motif disrupts electrostatic interactions, preventing membrane binding and leakage.[4] |

Experimental Protocols

Understanding the biophysical and cellular consequences of Tau peptide-membrane interactions requires a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Liposome (B1194612) Preparation and Leakage Assay

This assay quantifies the ability of a peptide to disrupt the integrity of a lipid bilayer.

-

Lipid Film Hydration: A lipid mixture (e.g., POPG) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin film on the wall of a glass vial. The vial is then placed under a high vacuum for at least 2 hours to remove residual solvent.

-

Vesicle Formation: The lipid film is hydrated with a buffer (e.g., 50 mM Na-phosphate, pH 7.4) containing a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein or ANTS/DPX.[5][6] The suspension is subjected to multiple freeze-thaw cycles to promote the formation of multilamellar vesicles.

-

Extrusion: The vesicle suspension is extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. This process creates homogenous large unilamellar vesicles (LUVs).

-

Purification: Free, unencapsulated dye is removed from the LUV suspension by size-exclusion chromatography using a Sephadex G-50 column.

-

Leakage Measurement:

-

The liposome solution is diluted in a cuvette or 96-well plate to a final lipid concentration (e.g., 10-100 µM).[4][7]

-

The baseline fluorescence (F0) is measured (e.g., Excitation: 485 nm, Emission: 515 nm for calcein).[7]

-

The Tau peptide is added to the desired final concentration, and the fluorescence (FT) is monitored over time.[7]

-

At the end of the experiment, a detergent (e.g., 0.1-1% Triton X-100) is added to lyse all vesicles, and the maximum fluorescence (Fmax) is recorded.[7]

-

The percentage of leakage is calculated using the formula: % Leakage = [(FT - F0) / (Fmax - F0)] x 100 .[7]

-

Thioflavin T (ThT) Aggregation Assay

This is the standard method for monitoring the formation of amyloid-like β-sheet structures in real-time.

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM) in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) and filter it through a 0.2 µm syringe filter.[8][9]

-

Prepare the Tau peptide solution at the desired concentration.

-

If studying membrane-induced aggregation, prepare the liposome solution as described above (without encapsulated dye).

-

-

Assay Setup:

-

Fluorescence Monitoring:

-

The plate is sealed to prevent evaporation and incubated in a plate reader at 37°C, often with intermittent shaking.[9][11]

-

ThT fluorescence is measured at regular intervals (e.g., every 2-5 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[8][11]

-

An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

-

Atomic Force Microscopy (AFM) Imaging

AFM provides high-resolution, topographical images of peptide-membrane interactions, allowing direct visualization of membrane disruption and peptide aggregation on the surface.

-

Substrate Preparation: Atomically flat mica is typically used as the substrate. It is freshly cleaved to provide a clean, smooth surface.

-

Supported Lipid Bilayer (SLB) Formation:

-

An SLB is formed on the mica substrate, commonly by vesicle fusion. A solution of LUVs (e.g., DOPS) is deposited onto the mica surface and incubated, allowing the vesicles to rupture and form a continuous bilayer.

-

The surface is then gently rinsed with buffer to remove excess, non-fused vesicles.[12]

-

-

AFM Imaging:

-

The SLB is imaged in liquid (buffer) using the AFM in a suitable mode (e.g., tapping mode or PeakForce Tapping) to confirm the integrity and uniformity of the bilayer.[12][13]

-

The Tau peptide solution is then injected into the liquid cell containing the SLB.

-

The same area is imaged over time to observe the dynamic processes of peptide binding, membrane remodeling (e.g., pore formation, thinning), and the formation of peptide aggregates on the membrane surface.[13][14]

-

Visualizing Pathways and Workflows

Graphviz diagrams are used to illustrate the complex relationships and processes involved in Tau peptide-membrane interactions.

Caption: Experimental workflow for investigating Tau peptide-membrane interactions.

Caption: Logical cascade of Tau peptide interaction with anionic membranes.

Caption: Upstream signaling events influencing Tau-membrane interactions.

Conclusion and Future Directions

The Tau peptide region 307-321, containing the critical PHF6 motif, plays a fundamental role in the pathogenesis of tauopathies. Its interaction with anionic cellular membranes acts as a catalytic step, accelerating the conformational changes that lead to aggregation and causing direct cellular damage through membrane permeabilization. The quantitative data clearly demonstrate that this interaction is highly sensitive to lipid composition and can be modulated by disease-relevant mutations and post-translational modifications like phosphorylation.

For drug development professionals, these findings highlight several potential therapeutic avenues. Strategies aimed at inhibiting the initial electrostatic binding of Tau to anionic membranes, preventing the subsequent conformational transition to a β-sheet structure, or stabilizing membrane integrity could prove effective in halting the progression of tau pathology. Further research should focus on obtaining high-resolution structural data of the peptide when bound to lipid bilayers and on screening for small molecules or peptidomimetics that can specifically disrupt this toxic interaction.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Tau and Membranes: Interactions That Promote Folding and Condensation [frontiersin.org]

- 3. Tau and Membranes: Interactions That Promote Folding and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Tau Fragment and Membrane Interactions on Membrane Permeabilization and Peptide Aggregation | MDPI [mdpi.com]

- 5. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of full-length Tau with negatively charged lipid membranes leads to polymorphic aggregates - Nanoscale (RSC Publishing) DOI:10.1039/D4NR01343C [pubs.rsc.org]

- 8. Thioflavin T spectroscopic assay [assay-protocol.com]

- 9. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 11. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 12. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating Fibrillar Aggregates of Tau Protein by Atomic Force Microscopy | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Tau Peptide (307-321) in the Pathogenesis of Neurofibrillary Tangles: A Technical Guide

Abstract

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. Its aggregation into intracellular neurofibrillary tangles (NFTs) is a key hallmark of these diseases and correlates strongly with cognitive decline. Within the Tau protein sequence, the peptide region spanning amino acids 307-321, which contains the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹, plays a critical role in initiating and propagating this aggregation. This technical guide provides an in-depth examination of the function of Tau peptide (307-321) in NFT formation. It consolidates quantitative data on Tau aggregation, details key experimental protocols for its study, and presents signaling and process diagrams to elucidate the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of Tau pathology.

Introduction to Tau Protein and Neurofibrillary Tangles

Under physiological conditions, Tau is a highly soluble protein primarily found in neuronal axons, where it binds to and stabilizes microtubules, essential components of the cellular cytoskeleton.[1][2] This interaction is crucial for maintaining neuronal structure and facilitating axonal transport. The binding of Tau to microtubules is a dynamic process regulated by post-translational modifications (PTMs), most notably phosphorylation.[3][4]

In the context of Alzheimer's disease and other tauopathies, Tau undergoes abnormal hyperphosphorylation, causing it to detach from microtubules.[1] This dissociation disrupts the microtubule network and leads to an accumulation of soluble, unbound Tau monomers. These monomers are prone to misfolding and aggregation, initiating a cascade that results in the formation of insoluble, filamentous structures known as paired helical filaments (PHFs) and straight filaments (SFs).[5][6] These filaments accumulate within neurons to form the characteristic neurofibrillary tangles (NFTs), a primary pathological hallmark of these devastating diseases.[1][7]

The Critical Aggregation-Prone Region: Tau (307-321)

The sequence of Tau peptide (307-321) is QIVYKPVDLSKVTSK.[3] This region is located within the third microtubule-binding repeat (R3) of the Tau protein. Crucially, it contains the hexapeptide motif 306VQIVYK311, which has been identified as a key amyloidogenic sequence responsible for initiating Tau self-assembly.[8][9] This motif has a high propensity to form a β-sheet structure, which is the foundational conformation of amyloid fibrils.[9]

The aggregation potential of the 306VQIVYK311 motif is tightly regulated in healthy neurons. Structural studies suggest that flanking sequences in the native Tau protein can fold over and "shield" this amyloidogenic region, preventing spontaneous aggregation.[8] However, events such as disease-associated mutations or aberrant post-translational modifications can destabilize this protective conformation, exposing the 306VQIVYK311 motif and triggering the aggregation cascade.[8]

The Mechanism of Neurofibrillary Tangle Formation

The formation of NFTs is widely understood to follow a nucleation-dependent polymerization model.[6][10] This process is characterized by a slow initial "lag phase" where soluble Tau monomers misfold and associate to form an unstable, aggregation-competent nucleus or "seed". This step represents a significant kinetic barrier.[10] Once a stable seed is formed, it acts as a template, rapidly recruiting and converting other soluble Tau monomers into the pathological, misfolded conformation. This leads to a rapid "elongation phase," resulting in the growth of oligomers, protofilaments, and ultimately mature PHFs and NFTs.[6][10]

References

- 1. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau Phosphorylation in Alzheimer's Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. Regulated phosphorylation and dephosphorylation of tau protein: effects on microtubule interaction, intracellular trafficking and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurofibrillary tangle - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Tau Protein Assembles into Isoform- and Disulfide-dependent Polymorphic Fibrils with Distinct Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

Tau Peptide (307-321): A Technical Guide for Modeling Tauopathies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Tau Peptide (307-321) as a robust model for investigating the molecular mechanisms underlying tauopathies, a class of neurodegenerative disorders including Alzheimer's disease. This peptide fragment, corresponding to a critical region within the microtubule-binding domain of the Tau protein, readily self-assembles into fibrillar structures analogous to the neurofibrillary tangles (NFTs) characteristic of these diseases. Its use in in vitro and cell-based assays provides a powerful and reproducible platform for studying Tau aggregation, neurotoxicity, and for the screening of potential therapeutic inhibitors.

Core Concepts in Tau Pathology

The microtubule-associated protein Tau (MAPT) is essential for stabilizing microtubules within neurons.[1][2] However, in tauopathies, Tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble paired helical filaments (PHFs), which then form the characteristic NFTs.[3][4][5] This process is a hallmark of Alzheimer's disease and other related neurodegenerative conditions.[1][3] The hexapeptide motif 306VQIVYK311, located within the third microtubule-binding repeat of Tau, is a critical region that promotes the formation of β-sheet structures, which are involved in the aggregation of hyperphosphorylated Tau into neurotoxic polymers.[1][6]

Tau Peptide (307-321) as a Model System

The peptide sequence QIVYKPVDLSKVTSK, corresponding to amino acids 307-321 of the Tau protein, encompasses the aggregation-prone VQIVYK motif. This peptide serves as an effective minimalist model to study the core principles of Tau aggregation. When rendered cell-permeable, for instance by attachment of a poly-arginine tag, this peptide can be introduced into primary neurons to model intracellular Tau pathology.[6][7] Studies have shown that this peptide self-assembles into filaments resembling PHFs and induces neurodegeneration, making it a valuable tool for investigating the mechanisms of Tau-mediated toxicity.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing Tau peptides to model tauopathies.

| Parameter | Value | Assay/System | Reference |

| In Vitro Aggregation | |||

| Tau Peptide Concentration | 15 µM | ThT Aggregation Assay (huTau441) | [8] |

| Heparin Concentration | 8 µM | ThT Aggregation Assay (huTau441) | [8][9] |

| Thioflavin T (ThT) Conc. | 25-50 µM | ThT Aggregation Assay | [8][9][10] |

| Incubation Temperature | 37°C | ThT Aggregation Assay | [8][10][11] |

| Shaking Speed | 425-800 rpm | ThT Aggregation Assay | [8][10] |

| Cell-Based Assays | |||

| T-peptide (VQIVYK-R9) | Kills primary neurons within 24 hrs | Primary Neuronal Cell Culture | [6] |

| p-tau2N4R Concentration | 30 nM | Induces loss of viable neurons in primary cultures | [12] |

| p-tau2N4R Concentration | 700 nM | Causes necrosis of neurons and microglia | [12] |

| tau1N4R Oligomer Conc. | 3 µM | Induces neuronal necrosis and apoptosis | [12] |

Experimental Protocols

In Vitro Tau Peptide Aggregation Assay (Thioflavin T)

This protocol describes a method to monitor the aggregation kinetics of Tau peptides using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.[10][11]

Materials:

-

Tau Peptide (307-321)

-

Heparin sodium salt

-

Thioflavin T (ThT)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Tau Peptide Stock Solution:

-

To ensure the peptide is monomeric, dissolve the lyophilized Tau peptide in HFIP to a concentration of 1 mM.[13]

-

Aliquot the solution and evaporate the HFIP using a stream of nitrogen or a vacuum concentrator.[13]

-

Store the dried peptide aliquots at -80°C.[13]

-

Immediately before the assay, reconstitute a peptide aliquot in DMSO to a concentration of 10 mM.[13]

-

-

Preparation of Reagents:

-

Assay Setup:

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a microplate reader pre-heated to 37°C.[8][9]

-

Set the reader to perform kinetic measurements with orbital shaking (e.g., 425-800 rpm).[8][10]

-

Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[8][9]

-

Take readings at regular intervals (e.g., every 15 minutes) for up to 48-72 hours.[9]

-

Cell-Based Neurotoxicity Assay

This protocol outlines a general procedure for assessing the neurotoxic effects of cell-permeable Tau peptides on primary neuronal cultures.

Materials:

-

Cell-permeable Tau Peptide (e.g., VQIVYK-R9)

-

Primary neuronal cell culture

-

Cell culture medium and supplements

-

Reagents for assessing cell viability (e.g., LDH assay kit, Calcein-AM/Propidium Iodide staining)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture:

-

Plate primary neurons at an appropriate density in multi-well plates.

-

Allow the neurons to establish a healthy network before treatment.

-

-

Peptide Treatment:

-

Prepare a stock solution of the cell-permeable Tau peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Dilute the peptide stock solution in the cell culture medium to the desired final concentrations.

-

Remove the existing medium from the neuronal cultures and replace it with the peptide-containing medium. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

Assessment of Neurotoxicity:

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and cytotoxicity.

-

Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify neuronal viability.

-

Morphological Analysis: Observe changes in neuronal morphology, such as neurite retraction or fragmentation, using phase-contrast or fluorescence microscopy.

-

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Tau Phosphorylation

Hyperphosphorylation of Tau is a critical event in the pathogenesis of tauopathies and is regulated by a complex interplay of protein kinases and phosphatases.[4] Glycogen synthase kinase 3β (GSK3β) and cyclin-dependent kinase 5 (CDK5) are two of the primary kinases implicated in Tau phosphorylation.[15][16] The activity of these kinases can be influenced by upstream signaling events, including those initiated by amyloid-β (Aβ) peptides.[4]

Caption: Simplified signaling cascade leading to Tau hyperphosphorylation.

Experimental Workflow for Screening Tau Aggregation Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing potential inhibitors of Tau aggregation using the Tau Peptide (307-321) model.

Caption: Workflow for screening Tau aggregation inhibitors.

Conclusion

The Tau Peptide (307-321) provides a simplified yet powerful model system to investigate the fundamental mechanisms of Tau aggregation and neurotoxicity, which are central to the pathology of tauopathies. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers and drug development professionals to advance our understanding of these devastating neurodegenerative diseases and to accelerate the discovery of novel therapeutic interventions.